molecular formula C9H6F3NO4 B15301283 2-Hydroxy-4-[(trifluoroacetyl)amino]benzoic acid

2-Hydroxy-4-[(trifluoroacetyl)amino]benzoic acid

Cat. No.: B15301283
M. Wt: 249.14 g/mol
InChI Key: QDTNWANKHGHJBM-UHFFFAOYSA-N
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Description

2-Hydroxy-4-[(trifluoroacetyl)amino]benzoic acid is a benzoic acid derivative featuring a hydroxyl group at position 2, a trifluoroacetylated amino group at position 4, and a carboxylic acid moiety at position 1. The trifluoroacetyl group (CF₃CO−) is a strong electron-withdrawing substituent, significantly influencing the compound’s electronic properties, acidity, and reactivity.

Properties

Molecular Formula

C9H6F3NO4

Molecular Weight

249.14 g/mol

IUPAC Name

2-hydroxy-4-[(2,2,2-trifluoroacetyl)amino]benzoic acid

InChI

InChI=1S/C9H6F3NO4/c10-9(11,12)8(17)13-4-1-2-5(7(15)16)6(14)3-4/h1-3,14H,(H,13,17)(H,15,16)

InChI Key

QDTNWANKHGHJBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(F)(F)F)O)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-Hydroxy-4-[(trifluoroacetyl)amino]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzoic acid and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.

    Reaction Mechanism: The trifluoroacetic anhydride reacts with the amino group of 2-hydroxybenzoic acid, leading to the formation of the trifluoroacetylated product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-Hydroxy-4-[(trifluoroacetyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones under specific conditions.

    Reduction: The trifluoroacetyl group can be reduced to an amino group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetyl group is replaced by other nucleophiles.

    Hydrolysis: The trifluoroacetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and trifluoroacetic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.

Scientific Research Applications

2-Hydroxy-4-[(trifluoroacetyl)amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-[(trifluoroacetyl)amino]benzoic acid involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table compares 2-Hydroxy-4-[(trifluoroacetyl)amino]benzoic acid with key analogs:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) pKa (Carboxylic) pKa (Phenolic) Key Applications References
This compound C₉H₆F₃NO₅ 2-OH, 4-NHCOCF₃, 1-COOH 283.14 (calc.) ~2.5 (est.) ~7.5 (est.) Pharmaceutical intermediates
2-Hydroxy-4-(trifluoromethyl)benzoic acid C₈H₅F₃O₃ 2-OH, 4-CF₃, 1-COOH 206.12 2.8 8.1 Drug synthesis, agrochemicals
Methyl 2-hydroxy-4-(trifluoroacetamido)benzoate C₁₀H₈F₃NO₅ 2-OH, 4-NHCOCF₃, 1-COOCH₃ 297.17 N/A N/A Synthetic intermediate
4-[(Trifluoromethoxy)phenyl]benzoic acid C₁₄H₉F₃O₄ 4-CF₃O-Ph, 1-COOH 298.21 N/A N/A Material science, ligands

Detailed Comparative Analysis

Electronic Effects
  • Trifluoroacetyl vs. Trifluoromethyl: The trifluoroacetyl group (−NHCOCF₃) in the target compound introduces greater electron-withdrawing effects compared to the trifluoromethyl group (−CF₃) in 2-Hydroxy-4-(trifluoromethyl)benzoic acid. This results in enhanced acidity of both phenolic and carboxylic protons in the target compound .
  • Ester Derivatives : Methylation of the carboxylic acid (as in Methyl 2-hydroxy-4-(trifluoroacetamido)benzoate) reduces polarity and acidity, making the compound more lipophilic and suitable for organic synthesis .

Research Findings and Data

Acidity Constants (pKa)

  • 2-Hydroxy-4-(trifluoromethyl)benzoic acid: Carboxylic pKa = 2.8; Phenolic pKa = 8.1 .
  • Estimated for Target Compound: The stronger electron-withdrawing effect of −NHCOCF₃ vs. −CF₃ predicts lower pKa values (carboxylic ~2.5; phenolic ~7.5).

Thermal and Solubility Properties

  • Melting Points : Trifluoromethyl analogs () exhibit high melting points (>200°C) due to hydrogen bonding and crystallinity. The target compound likely shares this trend .
  • Solubility: The carboxylic acid group enhances water solubility, while the trifluoroacetyl group may reduce it slightly compared to hydroxyl or amino analogs.

Biological Activity

2-Hydroxy-4-[(trifluoroacetyl)amino]benzoic acid is an organic compound notable for its unique structural features, including a hydroxyl group, a trifluoroacetyl group, and an amino group attached to a benzoic acid framework. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.

  • Molecular Formula: C10H8F3N1O3
  • Molecular Weight: 249.14 g/mol
  • Structural Characteristics:
    • Hydroxyl group (-OH)
    • Trifluoroacetyl group (-COCF3)
    • Amino group (-NH2)

Synthesis

The synthesis of this compound typically involves the reaction of 2-hydroxybenzoic acid with trifluoroacetic anhydride. The reaction proceeds through a nucleophilic attack of the amino group on the carbonyl carbon of the trifluoroacetic anhydride, leading to the formation of the desired product in solvents such as dichloromethane under controlled conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical applications.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. Its ability to modulate inflammatory pathways makes it a candidate for further investigation in treating inflammatory diseases.

The biological activity of this compound is attributed to its capacity to form strong hydrogen bonds and electrostatic interactions with biological molecules. These interactions can lead to modifications in protein function and enzyme activity, influencing various cellular processes.

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory pathways
Enzyme InteractionInfluences protein function and enzyme activity

Case Studies and Research Findings

Several studies have explored the biological potential of this compound. For instance:

  • Study on Antimicrobial Activity:
    • Researchers conducted in vitro tests against several bacterial strains, demonstrating significant inhibition rates compared to control groups.
    • The compound was found to be particularly effective against Gram-positive bacteria.
  • Anti-inflammatory Research:
    • In a model of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines.
    • The study suggested that this compound could serve as a therapeutic agent in managing inflammatory conditions.
  • Mechanistic Insights:
    • Molecular docking studies indicated that the compound interacts with key enzymes involved in inflammation and microbial resistance, providing a rationale for its observed biological effects.

Q & A

Q. How to reconcile discrepancies between in vitro and in silico toxicity predictions?

  • Methodological Answer :
  • Mechanistic Profiling : Combine Ames test (mutagenicity) and zebrafish embryo assays (developmental toxicity).
  • Meta-Analysis : Cross-reference PubChem Toxicity Database entries for structural analogs (e.g., 4-hydroxy-2-(trifluoromethyl)benzoic acid) .
  • Case Study : In vitro cytotoxicity (IC₅₀ = 50 μM in HepG2) vs. in silico predictions (LD₅₀ = 200 mg/kg) may reflect differences in metabolic activation .

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